molecular formula C22H16N2O2 B11114535 6-Methyl-2-(4-nitrophenyl)-4-phenylquinoline

6-Methyl-2-(4-nitrophenyl)-4-phenylquinoline

Cat. No.: B11114535
M. Wt: 340.4 g/mol
InChI Key: XZOFSFHWHCVYAH-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-nitrophenyl)-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a methyl group at the 6-position, a nitrophenyl group at the 2-position, and a phenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(4-nitrophenyl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a multi-component imino Diels-Alder reaction can be employed, where toluidine, N-vinylpyrrolidin-2-one, and 4-nitrobenzaldehyde are reacted in the presence of a catalyst like BiCl3 . The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(4-nitrophenyl)-4-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products Formed:

    Oxidation: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

    Reduction: Aminoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-nitrophenyl)-4-phenylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-2-(4-nitrophenyl)-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups on the quinoline core enhances its potential for various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

6-methyl-2-(4-nitrophenyl)-4-phenylquinoline

InChI

InChI=1S/C22H16N2O2/c1-15-7-12-21-20(13-15)19(16-5-3-2-4-6-16)14-22(23-21)17-8-10-18(11-9-17)24(25)26/h2-14H,1H3

InChI Key

XZOFSFHWHCVYAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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